1-(4-Phenoxyphenyl)-2-phenylethanone
Description
Contextualization within Advanced Organic Synthesis and Materials Science Research
In the realm of advanced organic synthesis, 1-(4-phenoxyphenyl)-2-phenylethanone is recognized for its potential as a precursor to more complex molecular architectures. The phenoxyphenyl moiety is a key structural feature in various high-performance polymers and biologically active molecules. The synthesis of derivatives of this compound is an active area of research, with studies exploring its utility as an intermediate in the production of valuable compounds. nih.gov
One plausible synthetic route to this compound involves a Friedel-Crafts acylation reaction. sigmaaldrich.comorganic-chemistry.orgbyjus.commasterorganicchemistry.com This classic organic reaction would entail the acylation of diphenyl ether with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. Another potential method is the Williamson ether synthesis, which would involve the reaction of a salt of 4-hydroxyphenyl-2-phenylethanone with a phenyl halide. tcichemicals.comwikipedia.orgmasterorganicchemistry.comfrancis-press.comlibretexts.org The choice of synthetic pathway often depends on the availability of starting materials and the desired purity of the final product.
In materials science, the phenoxyphenyl-ketone scaffold is a fundamental component of poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics. researchgate.net These materials are known for their exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of the phenoxyphenyl group into the polymer backbone can enhance solubility and processability without compromising the desirable characteristics of the material. Therefore, this compound can be considered a potential monomer or a building block for the synthesis of novel PAEKs with tailored properties.
Overview of Contemporary Research Trajectories for Phenoxyphenyl-Ketone Scaffolds
Contemporary research on phenoxyphenyl-ketone scaffolds is multifaceted, with significant efforts directed towards both medicinal chemistry and materials science. In medicinal chemistry, derivatives of similar structures, such as 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, have been synthesized and evaluated for their biological activities, including as enzyme inhibitors. nih.gov This suggests that this compound could serve as a template for the design of new therapeutic agents.
In the field of materials science, the focus is on the development of new polymers with enhanced properties. Research is ongoing to synthesize novel poly(aryl ether ketone)s containing bulky side groups or specific functional moieties to improve characteristics such as solubility, dielectric constant, and thermal stability. researchgate.net The phenoxyphenyl-ketone structure is a key component in this research, and the exploration of new monomers, including derivatives of this compound, is a critical aspect of advancing the field. The photophysical properties of aromatic ketones are also of interest, with studies investigating their phosphorescence and potential applications in photochemistry. nih.govresearchgate.net
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₆O₂ |
| Molar Mass | 288.34 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
Table 2: Potential Synthetic Routes for this compound
| Reaction Type | Reactants | Catalyst |
|---|---|---|
| Friedel-Crafts Acylation | Diphenyl ether, Phenylacetyl chloride | Lewis Acid (e.g., AlCl₃) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-phenoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-20(15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)22-18-9-5-2-6-10-18/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMKHEUGFIWHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367884 | |
| Record name | 1-(4-phenoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3669-48-5 | |
| Record name | 1-(4-phenoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes to 1-(4-Phenoxyphenyl)-2-phenylethanone and Analogs
The formation of the core α-aryl ketone structure is a key synthetic challenge. Modern catalysis offers elegant solutions, while traditional methods for preparing acetophenone (B1666503) derivatives provide a broader context for functionalization.
A highly efficient method for generating α-aryl ketones, such as this compound, involves the iridium(III)-catalyzed arylation coupling of sulfoxonium ylides with arylboronic acids. dntb.gov.uarsc.org This protocol represents a significant advancement, proceeding under redox-neutral conditions with a broad substrate scope and high functional group compatibility. rsc.orgresearchgate.net The reaction provides a straightforward and powerful tool for creating C(sp²)-C(sp³) bonds, which are central to the structure of the target molecule. rsc.org This method is noted for its use of easily accessible starting materials and its potential for the late-stage modification of complex drug compounds. rsc.orgresearchgate.net The iridium catalyst facilitates the cross-coupling, leading to the desired α-aryl ketone in yields of up to 98% across various examples. rsc.org
This synthetic strategy can be generalized as follows:
Reactants : A β-ketosulfoxonium ylide and an arylboronic acid (e.g., phenylboronic acid).
Catalyst : An Iridium(III) complex.
Product : An α-aryl ketone.
Key Advantage : The process is efficient, versatile, and operates under mild, redox-neutral conditions. rsc.orgresearchgate.net
Acetophenone and its derivatives are fundamental building blocks in organic synthesis. nih.gov Their chemical reactivity makes them ideal precursors for a wide range of molecules, including pharmaceuticals and natural product analogs. nih.govresearchgate.net The industrial synthesis of acetophenone itself is dominated by the Hock process, where it is a byproduct of phenol (B47542) and acetone (B3395972) production from cumene. nih.gov Other methods include the Friedel–Crafts acetylation of benzene (B151609) and the oxidation of ethylbenzene. nih.gov
Once the acetophenone core is formed, functionalization can be achieved through various reactions. The α-position of the ketone is particularly reactive and serves as a key site for modification. researchgate.net Strategies for α-functionalization are crucial for building more complex structures like this compound. researchgate.net
Several modern catalytic methods have been developed for the synthesis and functionalization of acetophenone derivatives:
Heck Arylation : Nickel-catalyzed Heck arylation of n-butyl vinyl ether with aryl bromides provides an efficient, green chemistry route to functionalized acetophenones. researchgate.net
Hydrodeoxygenation : Bimetallic iron-ruthenium nanoparticles can be used as highly active and selective catalysts for the hydrodeoxygenation of the ketone's side-chain without hydrogenating the aromatic ring. d-nb.info
| Reaction Type | Catalyst/Reagents | Description | Reference |
|---|---|---|---|
| α-Arylation | Iridium(III) Complexes | Coupling of sulfoxonium ylides with arylboronic acids to form α-aryl ketones. | rsc.orgresearchgate.net |
| Heck Arylation | Nickel Catalysts | Arylation of an electron-rich olefin with aryl bromides to produce acetophenones. | researchgate.net |
| Hydrodeoxygenation | FeRu Nanoparticles | Selective deoxygenation of the keto group to an ethyl group. | d-nb.info |
| α-Bromination | Cupric Bromide (CuBr₂) or Bromine (Br₂) | Introduction of a bromine atom at the α-position to the carbonyl group. | nih.govresearchgate.net |
Synthesis of Halogenated Precursors (e.g., 2-Bromo-1-(4-phenoxyphenyl)ethanone)
Halogenated intermediates, particularly α-bromo ketones, are versatile precursors for nucleophilic substitution reactions, enabling the introduction of various functional groups. The synthesis of 2-bromo-1-(4-phenoxyphenyl)ethanone (B1284042) is a critical step in many multi-step pathways.
The direct α-bromination of a ketone is a common method for producing α-haloketones. For acetophenone derivatives, this reaction introduces a bromine atom on the methyl group adjacent to the carbonyl. A representative procedure for a structurally similar compound, 4-hydroxyacetophenone, involves dissolving it in chloroform (B151607), adding a catalytic amount of concentrated sulfuric acid, and then adding bromine. researchgate.net The reaction proceeds over several hours, after which the product is isolated and purified, yielding the α-bromo derivative in high yield (e.g., 81%). researchgate.net
Another well-established method for the α-bromination of activated acetophenones, such as 4-methoxyacetophenone, utilizes cupric bromide (CuBr₂) as the brominating agent in a solvent like ethyl acetate. nih.govresearchgate.netresearchgate.net The mixture is refluxed for several hours to yield the desired 2-bromo-1-(4-methoxyphenyl)ethanone. nih.govresearchgate.net This method is often preferred due to the easier handling of solid CuBr₂ compared to liquid bromine.
An alternative and direct approach to 2-bromo-1-(4-phenoxyphenyl)ethanone is the Friedel-Crafts acylation. chemicalbook.com This reaction involves acylating diphenyl ether with bromoacetyl bromide using a Lewis acid catalyst, typically aluminum (III) chloride (AlCl₃). chemicalbook.com The reaction is generally performed in an inert solvent like dichloromethane (B109758) at reduced temperatures (0 °C) before being allowed to warm. chemicalbook.com This electrophilic aromatic substitution reaction typically favors acylation at the para position of the phenoxy group due to steric hindrance and electronic effects, leading to the desired product with high selectivity. chemicalbook.com
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Conditions | Reference |
|---|---|---|---|---|---|
| Diphenyl ether | Bromoacetyl bromide | Aluminum (III) chloride | Dichloromethane | 0 - 20 °C, 2.5 h | chemicalbook.com |
Preparation of Related Phenoxyphenyl-Containing Synthetic Intermediates
The phenoxyphenyl moiety is a common scaffold in various functional molecules. The synthesis of intermediates containing this group is essential for building a diverse range of final products. For example, 1-(4-phenoxyphenyl)-2-propyl alcohol can be synthesized from 4-phenoxyphenyl as a starting material, which is then reacted with a chloroisopropyl alcohol solution in the presence of an acid-binding agent. google.com This intermediate is valuable for the synthesis of agrochemicals like pyriproxyfen. google.com
Other synthetic strategies involve the transformation of phenoxy benzophenone (B1666685) derivatives. These can be oxidized to the corresponding phenoxyphenyl esters, which are then converted into the desired substituted phenoxy phenyls, useful as herbicide precursors. google.com Furthermore, the phenoxyphenyl scaffold is utilized in medicinal chemistry. Derivatives such as 2-(2-phenoxy)phenyl-1,3,4-oxadiazoles have been synthesized as potential benzodiazepine (B76468) receptor agonists. nih.gov The synthesis of these compounds often starts from 2-phenoxybenzoic acid, which undergoes esterification, hydrazinolysis, and subsequent cyclization to form the oxadiazole ring system. nih.gov
Synthesis of 1-(4-Phenoxyphenyl)-2-propyl Alcohol from 4-Phenoxyphenol (B1666991)
A documented method for the synthesis of 1-(4-phenoxyphenyl)-2-propyl alcohol involves the reaction of 4-phenoxyphenol with a suitable propylene (B89431) oxide equivalent in the presence of an acid-binding agent. google.com This process is designed to be efficient, with mild reaction conditions and high selectivity, minimizing the formation of by-products. google.com The reaction can be carried out in various solvents, including alcohols like ethanol, or aromatic hydrocarbons such as toluene. google.com The choice of solvent and acid-binding agent, such as sodium hydroxide (B78521) or potassium carbonate, is crucial for optimizing the reaction. google.com A key advantage of this method is the ability to obtain a high-purity product (≥97% content) through simple cooling and separation, without the need for extensive organic solvent refining. google.com The reaction temperature is typically maintained around 80°C. google.com
| Reactant | Reagent | Solvent | Temperature | Product |
| 4-Phenoxyphenol | Propylene oxide equivalent, Acid-binding agent (e.g., NaOH) | Ethanol or Toluene | ~80°C | 1-(4-Phenoxyphenyl)-2-propyl alcohol |
This interactive table summarizes the synthesis of 1-(4-Phenoxyphenyl)-2-propyl Alcohol.
Synthetic Pathways to 2-(4-Phenoxyphenyl)oxirane Derivatives
The synthesis of 2-(4-phenoxyphenyl)oxirane, a valuable epoxide intermediate, can be achieved through several distinct chemical routes. google.com
One common method involves an epoxidation reaction between 4-phenoxybenzaldehyde (B127426) and a sulfur ylide, such as one generated from trimethylsulfonium (B1222738) methyl sulfate. google.com This pathway directly converts the aldehyde functional group into the desired oxirane ring.
A second approach is a two-step process starting from a halogenated ketone. google.com First, a 2-halo-1-(4-phenoxyphenyl)ethanone (e.g., 2-bromo-1-(4-phenoxyphenyl)ethanone) is reduced using a reducing agent like sodium borohydride (B1222165) to form the corresponding 2-halo-1-(4-phenoxyphenyl)ethanol. google.com This intermediate then undergoes an intramolecular cyclization in the presence of a base, such as sodium hydroxide, to yield the 2-(4-phenoxyphenyl)oxirane with high efficiency (e.g., 86.0% yield). google.com
A third synthetic strategy involves the direct oxidation of 4-phenoxystyrene. google.com Oxidizing agents such as hydrogen peroxide or potassium peroxymonosulfate (B1194676) (KHSO₅) can be employed to convert the alkene double bond into the epoxide. google.com
| Starting Material | Key Reagents | Intermediate (if any) | Final Product |
| 4-Phenoxybenzaldehyde | Sulfur ylide [(CH₃)₃S⁺CH₃SO₄⁻] | N/A | 2-(4-Phenoxyphenyl)oxirane |
| 2-Halo-1-(4-phenoxyphenyl)ethanone | 1. Sodium borohydride2. Sodium hydroxide | 2-Halo-1-(4-phenoxyphenyl)ethanol | 2-(4-Phenoxyphenyl)oxirane |
| 4-Phenoxystyrene | Hydrogen peroxide or KHSO₅ | N/A | 2-(4-Phenoxyphenyl)oxirane |
This interactive table outlines the synthetic pathways to 2-(4-Phenoxyphenyl)oxirane Derivatives.
Formation of 4-Phenoxyacetophenone via Catalytic Coupling Processes (e.g., Chan-Lam Coupling)
The formation of the 4-phenoxyacetophenone backbone is frequently accomplished through cross-coupling reactions that create a C(aryl)-O bond. The Chan-Lam coupling reaction is a prominent example of such a transformation. wikipedia.org This copper-catalyzed reaction facilitates the coupling of an aryl boronic acid with an alcohol or phenol. wikipedia.org Unlike palladium-catalyzed methods like the Buchwald-Hartwig coupling, the Chan-Lam reaction can often be conducted at room temperature and is tolerant of air, making it an advantageous process. wikipedia.orgorganic-chemistry.org
In the context of synthesizing 4-phenoxyacetophenone, this reaction would typically involve the coupling of 4-hydroxyacetophenone with phenylboronic acid, or alternatively, phenol with 4-acetylphenylboronic acid. The reaction is catalyzed by a copper(II) species, such as copper(II) acetate. organic-chemistry.org The mechanism involves the formation of a copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to form the desired aryl ether and a copper(I) species. wikipedia.org The copper(I) is then re-oxidized to copper(II) by an oxidant, often atmospheric oxygen, allowing the catalytic cycle to continue. organic-chemistry.orgbeilstein-journals.org
| Nucleophile | Aryl Donor | Catalyst | Key Features | Product |
| 4-Hydroxyacetophenone | Phenylboronic acid | Copper(II) Acetate | Air-tolerant, room temperature | 4-Phenoxyacetophenone |
| Phenol | 4-Acetylphenylboronic acid | Copper(II) Acetate | Forms C(aryl)-O bond | 4-Phenoxyacetophenone |
This interactive table details the Chan-Lam coupling process for forming 4-Phenoxyacetophenone.
Strategic Optimization of Synthetic Yields and Selectivity in Acetophenone Derivatives
Optimizing the synthesis of acetophenone derivatives requires a deep understanding of the underlying chemical principles that govern reaction outcomes. Factors such as electronic effects of substituents, reactant stoichiometry, and reaction temperature play pivotal roles in maximizing product yields and ensuring high selectivity.
Influence of Electron-Donating Groups on Reaction Efficiency
The presence of electron-donating groups (EDGs) on the aromatic ring of acetophenone derivatives can significantly influence reaction efficiency. researchgate.net In reactions involving the carbonyl group, EDGs can increase the electron density on the carbonyl oxygen. researchgate.net This enhanced basicity facilitates the protonation of the carbonyl group, which in turn dramatically increases its electrophilicity and favors attack by a nucleophile or oxidant. researchgate.net For instance, in Baeyer-Villiger oxidations of substituted acetophenones, derivatives with EDGs like a methoxy (B1213986) group have shown higher yields compared to unsubstituted or electron-withdrawn counterparts. researchgate.net The presence of an EDG can lead to a more stable transition state during key steps, such as the addition of a reagent to the carbonyl, thereby lowering the activation energy and increasing the reaction rate. researchgate.net
Stoichiometric Considerations for Optimized Product Formation
The precise control of stoichiometry—the molar ratio of reactants and reagents—is fundamental to optimizing the formation of acetophenone derivatives. Using an excess of one reactant may be necessary to drive a reaction to completion, especially if the ketone is sterically hindered or complex. researchgate.net For example, in certain Baeyer-Villiger oxidations, an excess of hydrogen peroxide was required for a successful conversion. researchgate.net Conversely, the amount of catalyst is a critical parameter; increasing the catalyst loading can enhance reaction rates up to a certain point, after which it may offer no significant benefit or even lead to catalyst agglomeration and reduced efficiency. acs.org In multi-step syntheses, the stoichiometry at each stage must be carefully managed. For instance, in the reduction of a halo-ketone, the molar ratio of the substrate to the reducing agent (e.g., sodium borohydride) is precisely controlled to ensure complete conversion without over-reduction or side reactions. google.com
| Parameter | Consideration | Example | Impact on Optimization |
| Reactant Ratio | Driving equilibrium | Using excess hydrogen peroxide for complex ketones researchgate.net | Maximizes conversion of the limiting reagent. |
| Catalyst Loading | Rate vs. Efficiency | Optimal catalyst amount to avoid agglomeration acs.org | Balances reaction speed with cost and catalyst effectiveness. |
| Reagent Molarity | Selectivity | Controlled addition of acid-binding agent google.com | Prevents side reactions and ensures desired product formation. |
This interactive table highlights key stoichiometric considerations for optimizing synthetic reactions.
Kinetic versus Thermodynamic Control in Reaction Temperature Regimes
The outcome of a chemical reaction that can yield multiple products is often dictated by whether it is under kinetic or thermodynamic control, a principle heavily influenced by reaction temperature. wikipedia.orgchemeurope.com
Kinetic Control: At lower temperatures, reactions are typically irreversible. libretexts.org The major product formed is the one that results from the fastest reaction pathway, meaning it has the lowest activation energy. wikipedia.orglibretexts.org This product is known as the kinetic product. wikipedia.org
Thermodynamic Control: At higher temperatures, there is sufficient energy for reactions to become reversible, allowing an equilibrium to be established. wikipedia.orglibretexts.org Under these conditions, the product distribution is governed by the relative stability of the products. The most stable product, known as the thermodynamic product, will be the major component of the final mixture, regardless of how quickly it is formed. wikipedia.orgchemeurope.com
In the synthesis of acetophenone derivatives, this concept is particularly relevant in reactions involving the formation of enolates from unsymmetrical ketones. Deprotonation at the less sterically hindered α-carbon is faster, yielding the kinetic enolate, a process favored by low temperatures and bulky bases. wikipedia.org In contrast, deprotonation at the more substituted α-carbon leads to the more stable, thermodynamic enolate, which is favored at higher temperatures that allow for equilibration. wikipedia.org The choice between these intermediates determines the final structure of the product in subsequent alkylation or condensation reactions.
Application of Electrophilic Catalysts in Bromination Reactions
The electrophilic aromatic bromination of diphenyl ether and its derivatives is a well-established method for introducing a bromine atom onto the aromatic ring. The phenoxy group is an ortho-, para-directing activator, making the para-position (4'-position) susceptible to electrophilic attack. However, to achieve high selectivity and reaction rates, the use of a catalyst is often necessary to polarize the brominating agent and generate a more potent electrophile. libretexts.org
A variety of electrophilic catalysts have been explored for the bromination of aromatic ethers. These can be broadly categorized into Lewis acids, solid acid catalysts such as zeolites, and other catalytic systems. The choice of catalyst, brominating agent, and reaction conditions plays a pivotal role in determining the efficiency and regioselectivity of the reaction.
Lewis Acid Catalysis:
Lewis acids are among the most common catalysts for electrophilic aromatic bromination. nih.gov They function by coordinating with the brominating agent, typically molecular bromine (Br₂) or N-bromosuccinimide (NBS), thereby increasing its electrophilicity. For the bromination of a precursor like 4-phenoxytoluene, a Lewis acid such as zirconium(IV) chloride (ZrCl₄) can be employed. While ZrCl₄ has been noted for its efficacy in benzylic bromination under radical conditions, its role in electrophilic aromatic bromination with NBS is also recognized. nih.gov The Lewis acid activates the NBS, facilitating the attack of the aromatic ring to form the desired brominated product. The general mechanism involves the polarization of the Br-Br bond or the N-Br bond, creating a more potent electrophilic bromine species. libretexts.org
Zeolite Catalysis:
Zeolites are microporous aluminosilicate (B74896) minerals that can act as solid acid catalysts. Their well-defined pore structures can impart shape selectivity to chemical reactions, favoring the formation of specific isomers. In the context of the bromination of diphenyl ether derivatives, zeolites like H-BEA can be utilized. researchgate.netmdpi.com The acidic sites within the zeolite pores can activate the brominating agent, while the confined environment can influence the regioselectivity of the substitution, often favoring the formation of the para-isomer. The use of zeolites offers advantages such as ease of separation from the reaction mixture and the potential for catalyst regeneration and reuse. researchgate.net
N-Bromosuccinimide (NBS) Based Methods:
N-Bromosuccinimide is a versatile and easy-to-handle brominating agent for both allylic/benzylic and aromatic brominations. missouri.edu For electrophilic aromatic substitution on activated rings like diphenyl ether, NBS can be used in conjunction with various catalysts. For instance, acid catalysis can enhance the electrophilicity of NBS for the bromination of carbonyl derivatives. missouri.edu Furthermore, the use of polar aprotic solvents like dimethylformamide (DMF) can promote high para-selectivity in the NBS bromination of electron-rich aromatic compounds. missouri.edu The reaction of enol ethers with NBS is also a preferred method for α-bromination due to high yields and minimal side products. missouri.edu
Recent research has also explored the use of lactic acid derivatives as halogen bond acceptors to enhance the reactivity of NBS in regioselective aromatic bromination. nsf.gov This method operates under mild, aqueous conditions and utilizes a catalytic amount of an organic acid like mandelic acid to activate the NBS. nsf.govorganic-chemistry.org
The following table summarizes findings from various studies on the electrophilic bromination of phenol ether derivatives, which serve as models for the precursors of this compound.
| Substrate | Brominating Agent | Catalyst/Promoter | Solvent | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Anisole | NBS | - | Acetonitrile | Room Temperature | 1-Bromo-4-methoxybenzene | 96% | nih.gov |
| 4-Isopropoxyphenol | PIDA/AlBr₃ | - | - | - | Brominated product | 18% | nih.gov |
| Phenols/Phenol Ethers | PIDA/AlBr₃ | - | - | Mild conditions | Brominated products | Moderate to excellent yields | nih.gov |
| 4-Methylbiphenyl | NBS | 4-Trifluoromethylpyridine | - | - | Brominated product | Good yield | nsf.gov |
| Toluene Derivatives | DBDMH | Zirconium(IV) chloride | - | Mild conditions | Benzylic bromination products | - | nih.gov |
Chemical Reactivity and Mechanistic Investigations
Reactivity of Alpha-Halogenated Ketone Intermediates
The introduction of a halogen atom at the carbon adjacent to the carbonyl group significantly enhances the electrophilicity and reactivity of the molecule.
Alpha-halogenated ketones, such as 2-bromo-1-(4-phenoxyphenyl)-2-phenylethanone, are potent electrophiles. The presence of the electronegative halogen atom and the electron-withdrawing carbonyl group makes the alpha-carbon highly electron-deficient and thus a prime target for nucleophilic attack. The bromine atom in such a compound acts as a good leaving group, facilitating nucleophilic substitution reactions. The reactivity of alpha-haloketones towards nucleophiles is a cornerstone of many synthetic strategies for the construction of more complex molecules. rsc.org
Mechanistic Elucidation of Hydrocyanation Reactions on Related α,β-Unsaturated Ketones
The hydrocyanation of α,β-unsaturated ketones represents a significant class of reactions for forming new carbon-carbon bonds, specifically through catalytic Michael addition. researchgate.net This process involves the addition of hydrogen cyanide (HCN) across the carbon-carbon double bond of the enone system. The reaction can yield two potential products: the 1,2-adduct (an α-cyanohydrin) from addition to the carbonyl group, and the 1,4-adduct (a β-cyano ketone) from conjugate addition. organicreactions.org Mechanistic studies have revealed that while both additions are possible and reversible, the 1,4-adduct is typically the major, and often sole, product under basic conditions. organicreactions.org This is because the reverse of the 1,2-addition is significantly faster than the reverse of the 1,4-addition, making the conjugate adduct the thermodynamically favored product. organicreactions.org
The foundational discovery in 1903 that the cyanide anion (CN⁻) is the reactive species was pivotal for understanding the reaction pathway. organicreactions.org The rate of the reaction is directly proportional to the concentration of the cyanide anion, firmly establishing this as a key mechanistic feature. organicreactions.org
Modern computational chemistry, particularly Density Functional Theory (DFT), has provided deeper insights into the reaction mechanism. researchgate.net Theoretical investigations using DFT calculations have been employed to comprehensively elucidate the mechanism of base-catalyzed hydrocyanation of enolizable α,β-unsaturated ketones. researchgate.net These studies analyze the reaction pathway, the stability of intermediates, and the factors governing stereoselectivity. researchgate.net
Key findings from these computational studies include:
Energetic Characteristics: Analysis of the potential energy surface helps to identify the transition states and intermediates, confirming the favorability of the conjugate addition pathway.
Electronic Properties: Calculation of atomic charges, electron densities, and dipole moments reveals the electronic shifts that occur during the reaction. researchgate.net
Frontier Molecular Orbitals: A narrow frontier orbital gap (the energy difference between the HOMO and LUMO) in the reacting system suggests significant chemical reactivity and facilitates the final charge transfer interaction within the molecule. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to visualize the charge transfer between localized bonds and lone pairs, offering a detailed picture of the electronic interactions driving the reaction. researchgate.net
These mechanistic insights are crucial for the rational design of more efficient and selective catalysts for this type of transformation. researchgate.net A simplified representation of the base-catalyzed conjugate hydrocyanation mechanism is outlined below.
Mechanistic Steps of Base-Catalyzed Hydrocyanation
| Step | Description |
| 1. Cyanide Ion Formation | A base abstracts a proton from hydrogen cyanide (or a surrogate like acetone (B3395972) cyanohydrin) to generate the nucleophilic cyanide anion (CN⁻). |
| 2. Nucleophilic Attack | The cyanide anion attacks the electrophilic β-carbon of the α,β-unsaturated ketone in a conjugate (Michael) addition. |
| 3. Enolate Formation | This attack forms a resonance-stabilized enolate intermediate. |
| 4. Protonation | The enolate intermediate is protonated by a proton source (e.g., HCN or the conjugate acid of the base) to yield the final β-cyano ketone product and regenerate the base catalyst. |
While base catalysis is common for α,β-unsaturated ketones, related hydrocyanation reactions on unactivated alkenes often employ transition-metal catalysts, such as nickel or palladium complexes. researchgate.netwikipedia.org The mechanism in these cases is distinct, typically involving steps like the oxidative addition of HCN to the metal center, alkene coordination, migratory insertion, and finally, reductive elimination of the nitrile product. wikipedia.org Lewis acids can also be used as co-catalysts to increase the reaction rate and influence regioselectivity. wikipedia.orgtue.nl
Insights from Computational (DFT) Studies
| Parameter Studied | Mechanistic Insight Provided | Reference |
| Energetic Profiles | Elucidates the reaction pathway, transition state energies, and relative stability of intermediates, confirming the thermodynamic preference for the 1,4-adduct. | researchgate.net |
| Atomic Charges & Electron Densities | Maps the distribution of charge throughout the reaction, identifying the nucleophilic and electrophilic centers. | researchgate.net |
| Frontier Orbital Gap | A smaller gap indicates higher reactivity and propensity for charge transfer between the cyanide nucleophile and the ketone substrate. | researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Visualizes the specific orbital interactions, such as the charge transfer from the cyanide lone pair to the antibonding orbital of the C=C bond. | researchgate.net |
Advanced Spectroscopic Analysis and Structural Characterization
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for delineating the structural features of 1-(4-Phenoxyphenyl)-2-phenylethanone in solution. Through the analysis of proton (¹H) and carbon-13 (¹³C) spectra, the connectivity and chemical environment of each atom in the molecule can be determined.
Proton NMR (¹H NMR) for Elucidating Proton Environments and Substituent Effects
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various proton environments within the molecule. The protons on the two phenyl rings and the methylene (B1212753) bridge will resonate at characteristic chemical shifts, influenced by the electronic effects of the neighboring substituents.
The methylene protons (—CH₂—) are expected to appear as a singlet, owing to the absence of adjacent protons for spin-spin coupling. The chemical shift of this singlet would be influenced by the electron-withdrawing nature of the adjacent carbonyl group and the phenyl ring. The aromatic protons will present as a complex series of multiplets in the downfield region of the spectrum. The protons on the phenyl ring directly attached to the carbonyl group will be deshielded and thus resonate at a lower field compared to the protons of the phenoxy-substituted phenyl ring.
Substituent effects play a crucial role in determining the precise chemical shifts. The electron-withdrawing carbonyl group will cause a downfield shift for the ortho and para protons of the adjacent phenyl ring. Conversely, the electron-donating phenoxy group will cause an upfield shift for the ortho and para protons of the phenyl ring to which it is attached.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methylene (—CH₂—) | 4.0 - 4.5 | Singlet |
| Aromatic (C₆H₅—C=O) | 7.2 - 8.0 | Multiplet |
| Aromatic (C₆H₅—O—) | 6.8 - 7.5 | Multiplet |
Carbon-13 NMR (¹³C NMR) for Detailed Carbon Skeleton and Functional Group Assignments
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal, with its chemical shift being highly sensitive to its local electronic environment.
The carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the range of 190-200 ppm. The methylene carbon (—CH₂—) will resonate at a higher field, influenced by the adjacent carbonyl and phenyl groups. The aromatic carbons will exhibit a range of chemical shifts, with those directly bonded to oxygen or the carbonyl group appearing at a lower field. The quaternary carbons, those with no attached protons, will generally show weaker signals.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 195 - 205 |
| Methylene (—CH₂—) | 40 - 50 |
| Aromatic (C—O) | 155 - 165 |
| Aromatic (C—C=O) | 135 - 145 |
| Aromatic (Unsubstituted) | 115 - 135 |
Strategic Use of Deuterated Solvents for Enhanced Spectral Resolution
The choice of a deuterated solvent is critical for obtaining high-resolution NMR spectra. Deuterated solvents are used to dissolve the analyte without introducing interfering signals from the solvent's own protons. rsc.org Common deuterated solvents for NMR analysis include deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and deuterated acetone (B3395972) (acetone-d₆). rsc.org
For this compound, a non-polar to moderately polar solvent like CDCl₃ would likely be a suitable choice, ensuring good solubility while minimizing solvent-solute interactions that could perturb the chemical shifts. The small residual proton signal of the deuterated solvent (e.g., at 7.26 ppm for CDCl₃) also serves as a convenient internal reference for calibrating the chemical shift scale. rsc.org
Investigation of Substituent Effects on NMR Chemical Shifts through Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) models can be employed to correlate the structural features of a molecule with its spectroscopic properties, such as NMR chemical shifts. For aromatic ketones like this compound, QSPR studies can provide valuable insights into how substituents influence the electronic distribution and, consequently, the chemical shifts of the aromatic protons and carbons.
By analyzing a series of related compounds with varying substituents, it is possible to develop mathematical models that predict chemical shifts based on descriptors that quantify the electronic (e.g., Hammett constants) and steric effects of the substituents. These models can aid in the assignment of complex spectra and provide a deeper understanding of the transmission of electronic effects through the molecular framework.
X-ray Crystallography for High-Resolution Molecular Structure
Precise Determination of Molecular Conformation, Bond Lengths, and Bond Angles
A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural data. The resulting three-dimensional model would confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the crystalline state.
Key structural parameters that would be determined include:
Bond Lengths: The precise distances between bonded atoms, such as the C=O double bond, the C-C single bonds, and the C-O ether linkage.
Bond Angles: The angles between adjacent bonds, which define the local geometry around each atom.
Torsional Angles: The dihedral angles that describe the rotation around single bonds, revealing the conformation of the flexible parts of the molecule, such as the orientation of the phenyl rings relative to each other and to the carbonyl group.
This detailed structural information is invaluable for understanding the molecule's physical and chemical properties and for computational modeling studies.
Analysis of Crystal System, Packing Efficiencies, and Polymorphism
The determination of a molecule's crystal structure through single-crystal X-ray diffraction provides definitive information on its three-dimensional arrangement, bond lengths, bond angles, and intermolecular interactions that dictate its solid-state properties. As of this writing, specific crystallographic data for this compound has not been reported in publicly accessible databases.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. There is currently no available literature that discusses or identifies polymorphic forms of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
FTIR spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the vibrational modes within a molecule. The infrared spectrum of this compound is expected to show a series of characteristic absorption bands corresponding to its constituent parts.
Identification of Characteristic Carbonyl Stretching Frequencies
The most prominent feature in the IR spectrum of a ketone is the carbonyl (C=O) stretching vibration, which gives rise to a strong absorption band. The position of this band is highly sensitive to the electronic environment of the carbonyl group. For saturated aliphatic ketones, this stretch typically appears around 1715 cm⁻¹. However, when the carbonyl group is conjugated with an aromatic ring, as in this compound, the absorption frequency is lowered due to delocalization of π-electrons, which reduces the double-bond character of the C=O bond. This effect typically shifts the peak to the 1680-1700 cm⁻¹ region. For the closely related molecule acetophenone (B1666503), the carbonyl stretch is observed at approximately 1686 cm⁻¹. nist.gov Therefore, a strong absorption band in this region is a key diagnostic marker for the conjugated ketone functionality in the target molecule.
| Ketone Type | Typical Frequency Range (cm⁻¹) | Example |
|---|---|---|
| Saturated Aliphatic | 1705-1725 | Acetone |
| Aromatic (Conjugated) | 1680-1700 | Acetophenone |
| α,β-Unsaturated | 1665-1685 | Cyclohexenone |
Analysis of Aromatic Ring and Ether Linkage Vibrational Modes
In addition to the carbonyl stretch, the FTIR spectrum provides information on the aromatic and ether components of the molecule. The aromatic rings give rise to several characteristic vibrations:
C-H stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the region of 3000-3100 cm⁻¹.
C=C stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings produce a series of medium to strong bands in the 1450-1600 cm⁻¹ region. nih.gov
C-H bending: Out-of-plane C-H bending vibrations occur in the 690-900 cm⁻¹ region, and their specific positions can help determine the substitution pattern of the aromatic rings.
The diaryl ether linkage (Ar-O-Ar) is characterized by its asymmetric C-O-C stretching vibration, which is typically observed as a strong band in the 1200-1270 cm⁻¹ range. The corresponding symmetric stretch is often weaker and appears at a lower frequency.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic Ring | C-H Stretch | 3000-3100 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Diaryl Ether | Asymmetric C-O-C Stretch | 1200-1270 |
Correlation of Infrared Data with Hammett Substituent Constants
The electronic effects of substituents on the aromatic rings can be quantitatively correlated with changes in spectroscopic data using the Hammett equation. libretexts.org This linear free-energy relationship, expressed as log(k/k₀) = σρ, relates the rate (k) or equilibrium constant of a reaction for a substituted compound to that of the unsubstituted compound (k₀) through the substituent constant (σ) and the reaction constant (ρ). nih.gov The substituent constant, σ, quantifies the electron-donating or electron-withdrawing nature of a substituent, while the reaction constant, ρ, measures the sensitivity of the property being measured to these electronic effects. science.govresearchgate.net
This principle can be extended to vibrational frequencies. For instance, placing various substituents on either of the phenyl rings of this compound would alter the electronic density around the carbonyl group. An electron-withdrawing group (e.g., -NO₂) would pull electron density away, increasing the double-bond character of the C=O bond and shifting its IR stretching frequency to a higher wavenumber. Conversely, an electron-donating group (e.g., -OCH₃) would increase electron delocalization into the carbonyl group, weakening the bond and shifting the frequency lower. By plotting the C=O stretching frequency against the appropriate Hammett σ values for a series of substituted analogues, a linear correlation can often be established, providing a quantitative measure of the electronic communication through the molecular framework. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. ijprajournal.comwepub.org For aromatic ketones like this compound, the spectrum is typically characterized by two main types of electronic transitions:
π → π transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. They typically result in strong absorption bands (high molar absorptivity, ε) at shorter wavelengths (e.g., below 280 nm).
n → π transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. These transitions are formally forbidden and thus result in weak absorption bands (low ε) at longer wavelengths (e.g., above 300 nm).
The extended conjugation provided by the two phenyl rings and the ether linkage in this compound is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to simpler ketones like acetophenone. This shift occurs because the extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on similar chalcone (B49325) structures have shown that the position of the absorption maximum is sensitive to the electronic nature of substituents on the aromatic rings, an effect that can also be correlated with Hammett constants. researchgate.netresearchgate.net
Determination of Electronic Absorption Maxima (λmax) and Molar Absorptivity
The electronic absorption spectrum of a molecule is dictated by the presence of chromophores, which are atomic groups responsible for absorbing light. vscht.czeopcw.com In this compound, the key chromophores are the carbonyl group (C=O), the phenyl ring, and the phenoxyphenyl moiety. The interaction of these groups determines the position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε), a measure of how strongly the compound absorbs light at that wavelength. uobabylon.edu.iq
The spectrum is expected to show absorptions characteristic of these groups. The carbonyl group typically exhibits a weak absorption band resulting from an n→π* transition and a more intense band from a π→π* transition. uobabylon.edu.iq The aromatic rings contribute strong absorptions due to π→π* transitions. The specific λmax and molar absorptivity values are influenced by the solvent used for the analysis. uobabylon.edu.iq
While specific experimental data for this compound is not detailed in the provided search results, data for structurally related compounds, such as substituted chalcones derived from 4-phenoxyacetophenone, provide insight. For instance, a study on (E)-1-(4-phenoxyphenyl)-3-phenylprop-2-en-1-ones reported λmax values that vary based on substituents on the phenyl ring, demonstrating the sensitivity of electronic absorption to molecular changes. researchgate.net
Table 1: Representative UV-Vis Absorption Data for Related Chalcone Structures
| Substituent on Phenyl Ring | λmax (nm) researchgate.net |
|---|---|
| H | 311 |
| 4-OCH3 | 312 |
| 4-Cl | 313 |
| 4-NO2 | 315 |
Elucidation of Electronic Transitions and Conjugation Pathways
The UV-Vis spectrum arises from the promotion of electrons from lower energy molecular orbitals to higher energy ones. uobabylon.edu.iq For this compound, two primary types of electronic transitions are expected:
π → π Transitions:* These high-energy transitions occur within the aromatic rings and the carbonyl group, where π electrons are excited to anti-bonding π* orbitals. Conjugation between the phenoxyphenyl group, the carbonyl group, and the adjacent phenyl ring can shift these absorptions to longer wavelengths (a bathochromic or red shift). vscht.czmsu.edu
n → π Transitions:* This lower-energy transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an anti-bonding π* orbital of the carbonyl group. These transitions are typically less intense than π → π* transitions. uobabylon.edu.iq
The conjugation pathway in this molecule extends across the phenoxy group, the first phenyl ring, and the carbonyl group. The methylene bridge (-CH2-) between the carbonyl group and the second phenyl ring interrupts full conjugation through the entire molecule, meaning the second phenyl ring acts as a more isolated chromophore.
Correlation of UV-Vis Data with Hammett Substituent Constants
The Hammett equation is a tool used in physical organic chemistry to quantify the effect of substituents on the reactivity and physical properties of aromatic compounds. This principle can be extended to spectroscopic data. By introducing various substituent groups onto the aromatic rings of a parent molecule, a linear free-energy relationship can often be established between the change in λmax and the Hammett substituent constant (σ). uark.edu
In a study of chalcones synthesized from 4-phenoxyacetophenone, researchers successfully correlated the UV absorption maxima with Hammett constants. researchgate.net The results showed that the electronic effects of substituents on the benzaldehyde (B42025) ring were effectively transmitted through the conjugated system, influencing the λmax values. researchgate.net A similar correlation would be expected for substituted derivatives of this compound, where electron-donating or electron-withdrawing groups on either phenyl ring would systematically shift the λmax. uark.edu Satisfactory correlations were achieved using single and multi-linear regression analyses against various Hammett constants (σ, σ+, σI, σR) and other parameters like F (field) and R (resonance). researchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.
For this compound (Molecular Formula: C20H16O2), the molecular weight is approximately 288.34 g/mol . In an MS experiment, the compound would first be ionized to produce a molecular ion [M]+• or a quasi-molecular ion such as [M+H]+.
The fragmentation of this molecular ion is predictable based on the functional groups present (a ketone and an ether). Key fragmentation pathways for aromatic ketones often involve α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. nih.gov
Expected Fragmentation Pathways:
α-Cleavage (A): Cleavage of the bond between the carbonyl carbon and the methylene group would yield a stable benzoyl cation (C6H5CO+, m/z 105) and a 4-phenoxyphenylmethyl radical.
α-Cleavage (B): Cleavage of the bond between the carbonyl carbon and the phenoxyphenyl ring would yield a stable 4-phenoxyphenylcarbonyl cation ([C6H5OC6H4CO]+, m/z 211) and a benzyl (B1604629) radical.
Ether Cleavage: The phenoxy-phenyl ether bond could also cleave, leading to fragments corresponding to the phenoxy group (C6H5O+, m/z 93) or the phenyl ring.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion Structure | Mass-to-Charge Ratio (m/z) | Proposed Origin |
|---|---|---|
| [C20H16O2]+• | ~288 | Molecular Ion |
| [C6H5OC6H4CO]+ | 211 | α-Cleavage (B) |
| [C6H5CO]+ | 105 | α-Cleavage (A) |
| [C6H5O]+ | 93 | Ether Bond Cleavage |
| [C6H5]+ | 77 | Phenyl Cation |
Integration of Advanced Spectroscopic Techniques with Chemometric Approaches
As analytical instruments generate increasingly complex datasets, computational methods are essential for extracting meaningful chemical information.
Application of Multivariate Data Analysis for Complex Spectral Interpretation
Chemometrics and multivariate data analysis are statistical techniques used to analyze data with multiple variables simultaneously, such as the hundreds or thousands of data points in a spectrum. numberanalytics.com For complex samples or subtle spectral changes, these methods can uncover patterns that are not visible through simple inspection. numberanalytics.comyoutube.com
Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to reduce the dimensionality of spectral data and identify key trends or correlations. numberanalytics.comnih.gov In the context of analyzing this compound and its derivatives or metabolites, PCA could be used to classify samples based on variations in their spectroscopic fingerprints (from UV-Vis, IR, or NMR). nih.govdiva-portal.org This approach is valuable in metabolomics and quality control, where distinguishing between similar samples is critical. diva-portal.org
Development of Machine Learning Models for Spectrum-to-Structure Translation
A frontier in chemical analysis is the use of machine learning (ML) and artificial intelligence (AI) to directly translate raw spectral data into a chemical structure, bypassing the need for manual interpretation. arxiv.orgresearchgate.net These models are trained on vast libraries of known compounds and their corresponding spectra.
Based on a comprehensive search of available scientific literature, specific theoretical and computational chemistry studies focusing solely on the compound This compound are not publicly available. The generation of a detailed, scientifically accurate article as per the requested outline requires specific data from Density Functional Theory (DFT) calculations, Frontier Molecular Orbital analysis, Molecular Electrostatic Potential mapping, and Natural Bond Orbital analysis performed directly on this molecule.
Therefore, the requested article cannot be generated at this time.
Theoretical and Computational Chemistry Studies
Conformational Analysis through Computational Methods
Studies on structurally related molecules, such as acetophenone (B1666503) derivatives and 2-substituted-1-phenylethanones, offer valuable insights into the likely conformational preferences of 1-(4-phenoxyphenyl)-2-phenylethanone. Density Functional Theory (DFT) calculations on para-substituted acetophenones have consistently shown a preference for a planar conformation where the phenyl ring is coplanar with the carbonyl group. researchgate.net This planarity maximizes conjugation between the aromatic ring and the carbonyl group, leading to electronic stabilization.
The rotation around the C(carbonyl)-C(alkyl) single bond is another critical factor. Gas-phase electron diffraction studies, in conjunction with ab initio calculations on 2-chloro-1-phenylethanone, a structural analogue, have revealed that the gauche conformer, with a Cl-C-C=O dihedral angle of approximately 112°, is significantly more stable than the syn conformer (dihedral angle of 0°). nih.gov This preference is attributed to a combination of steric and electronic effects. By analogy, it is expected that this compound also favors a gauche-like arrangement around the C(O)-CH2 bond.
The conformational space of the diphenyl ether fragment has also been a subject of theoretical investigations. The geometry of diphenyl ether is characterized by the two torsional angles (φ1 and φ2) around the C-O bonds. DFT calculations have shown that the molecule adopts a "skewed" conformation, where the two phenyl rings are twisted out of the C-O-C plane. researchgate.net This non-planar arrangement is a compromise between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho-hydrogens of the two phenyl rings.
By combining these observations, the most stable conformers of this compound are predicted to have the following structural features:
The 4-phenoxyphenyl group is likely to be nearly coplanar with the carbonyl group to maximize π-conjugation.
The torsion around the C(O)-CH2 bond is expected to favor a gauche conformation.
The diphenyl ether moiety will adopt a characteristic skewed conformation.
The following table summarizes the expected key dihedral angles and their influence on the stability of the conformers of this compound, based on computational studies of related compounds.
| Dihedral Angle | Atoms Involved | Expected Stable Conformation(s) | Rationale |
| τ1 | C(ortho)-C(ipso)-C(O)-C(H2) | ~0° or ~180° | Maximizes conjugation between the phenyl ring and the carbonyl group. |
| τ2 | C(phenyl)-C(O)-C(H2)-C(phenyl) | gauche (~120°) | Minimizes steric hindrance and optimizes electronic interactions, similar to 2-chloro-1-phenylethanone. nih.gov |
| τ3 | C(O)-C(H2)-C(ipso)-C(ortho) | Varies | Rotation around this bond influences the overall shape, with multiple low-energy conformers possible. |
| τ4 & τ5 | C(ipso)-O-C(ipso)-C(ortho) | Skewed | Avoids steric clash between the ortho-hydrogens of the two phenyl rings in the diphenyl ether moiety. researchgate.net |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
The reactivity of the ketone moiety and the stability of the phenoxyphenyl backbone make 1-(4-Phenoxyphenyl)-2-phenylethanone an ideal building block in multi-step synthetic sequences. Its utility spans the creation of pharmaceuticals, agrochemicals, diverse heterocyclic systems, and valuable synthetic intermediates like chalcones.
Precursor for the Synthesis of Sophisticated Pharmaceuticals and Agrochemicals
The phenoxyphenyl structural motif is a key pharmacophore in a variety of biologically active compounds. Derivatives of this compound can be elaborated into sophisticated pharmaceuticals. For instance, phenoxyphenyl derivatives have been investigated for their potential as antidepressant agents. These compounds can be synthesized through multi-step reaction sequences that may involve the reduction of a ketone, such as the one present in this compound, to an amine, followed by further functionalization. google.com The resulting molecules have shown long half-lives and the ability to inhibit the reuptake of serotonin, noradrenaline, and dopamine, suggesting their potential in the treatment of depression. google.com
Furthermore, functionalized 1-(4-phenoxyphenyl)adamantane derivatives have been designed and synthesized, exhibiting notable activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. google.com The synthesis of these complex molecules often involves the strategic introduction of the phenoxyphenyl group, highlighting the importance of precursors like this compound.
In the agrochemical sector, the phenoxypyridine structure, a close analogue of the phenoxyphenyl group, is found in various commercial pesticides. rsc.org The synthesis of such compounds often relies on the coupling of a phenol (B47542) with a suitable heterocyclic ring, a process where a phenoxyphenyl ketone could serve as a modifiable starting material.
Building Block for the Construction of Diverse Heterocyclic Compounds (e.g., Imidazopurinones, Pyrimidinones)
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound, through its ketone functionality, is a valuable precursor for the synthesis of various heterocyclic systems.
Pyrimidinones: Pyrimidine (B1678525) and its derivatives are well-known for their therapeutic applications. derpharmachemica.com The synthesis of pyrimidinone derivatives can be achieved through the condensation of a β-dicarbonyl compound with an amidine. While this compound is not a β-dicarbonyl compound itself, it can be a precursor to chalcones (α,β-unsaturated ketones), which are then used to synthesize pyrimidinones. derpharmachemica.comresearchgate.net A general route involves the reaction of a chalcone (B49325) with urea (B33335) or thiourea (B124793) in the presence of a base to yield the corresponding dihydropyrimidinone or dihydropyrimidinethione. derpharmachemica.comresearchgate.net
| Reactants | Product | Reaction Type |
| Chalcone (derived from this compound) and Urea/Thiourea | Dihydropyrimidinone/Dihydropyrimidinethione | Cyclocondensation |
| Substituted Phenacyl Bromides and Dihydropyrimidines | Tetrahydropyrimidine derivatives | N-alkylation |
This table illustrates a general synthetic pathway to pyrimidine derivatives where chalcones derived from this compound could be utilized.
Imidazopurinones: Imidazopurinones are a class of heterocyclic compounds that have been identified as markers of physiological genomic damage. nih.gov Their synthesis in a biological context often involves the reaction of dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal (B44143) with deoxyguanosine. nih.gov While the direct synthesis of imidazopurinones from this compound is not a common route, the broader principle of constructing heterocyclic rings using ketone precursors is a fundamental concept in organic synthesis.
Synthetic Utility in the Production of Advanced Dyes, Pigments, and UV Stabilizers
The aromatic nature of this compound makes it a potential building block for the synthesis of organic dyes and pigments. Azo dyes, which constitute a large and versatile class of synthetic colorants, are synthesized through the coupling of a diazonium salt with an electron-rich aromatic compound. researchgate.net Derivatives of this compound, after suitable functionalization to introduce activating groups, could serve as the coupling component in such reactions.
Phenoxazine derivatives, which are structurally related to the phenoxyphenyl moiety, have a long history of use as dyes and pigments. nih.govresearchgate.net The synthesis of these complex heterocyclic dyes often involves multi-step processes where phenoxyphenyl-containing intermediates could play a role.
Regarding UV stabilizers, compounds that can absorb harmful ultraviolet radiation are crucial for protecting materials from degradation. linchemical.com Benzophenone (B1666685) derivatives are a well-known class of UV absorbers. google.comperformanceadditives.us While specific studies on this compound as a UV stabilizer are not extensively documented, its structural similarity to benzophenone suggests that its derivatives could be explored for such applications. The mechanism of action for benzophenone-based UV absorbers involves the absorption of UV energy and its dissipation as heat. linchemical.com
| Application | Potential Role of this compound | Related Compound Classes |
| Dyes | Precursor to coupling components for azo dyes | Azo compounds, Phenoxazines |
| Pigments | Building block for complex colored molecules | Phenoxazines, Diketopyrrolopyrroles |
| UV Stabilizers | Potential scaffold for UV absorbing molecules | Benzophenones, Triazines |
This table outlines the potential applications of this compound in the synthesis of dyes, pigments, and UV stabilizers, alongside related classes of compounds.
Foundation for Synthesizing Chalcone Derivatives as Versatile Synthetic Intermediates
One of the most significant applications of this compound in organic synthesis is its use as a precursor for chalcone derivatives. Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative. jchemrev.comnih.gov In this context, this compound can react with various substituted benzaldehydes in the presence of a base (like NaOH or KOH) to yield a wide array of chalcones. jchemrev.comnih.gov
These chalcone derivatives are highly valuable synthetic intermediates due to the presence of a reactive α,β-unsaturated carbonyl system. nih.gov This functional group can undergo a variety of chemical transformations, including Michael addition, cyclization, and reduction, making chalcones key building blocks for the synthesis of flavonoids, pyrazolines, and other heterocyclic compounds with diverse biological activities. jchemrev.comnih.gov Chalcone derivatives have shown a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities. nih.gov
| Reactant 1 | Reactant 2 | Product | Reaction |
| This compound | Substituted Benzaldehyde | Chalcone Derivative | Claisen-Schmidt Condensation |
This table depicts the synthesis of chalcone derivatives from this compound.
Emerging Applications in Materials Science
The electronic properties of aromatic ketones and their derivatives make them intriguing candidates for applications in materials science, particularly in the field of organic electronics.
Exploration in Organic Photonic Devices (e.g., Solar Cells, Light-Emitting Diodes) Based on Electronic Properties
The development of organic solar cells (OSCs) and organic light-emitting diodes (OLEDs) is a rapidly advancing area of research, driven by the promise of flexible, low-cost, and large-area devices. nih.govnih.gov The performance of these devices is critically dependent on the electronic properties of the organic materials used.
While direct applications of this compound in organic photonic devices are still an area of active exploration, its structural features suggest potential utility. Benzophenone-based derivatives have been investigated as host materials in phosphorescent and TADF (thermally activated delayed fluorescence) OLEDs. nih.gov These host materials play a crucial role in the emissive layer by facilitating efficient energy transfer to the light-emitting dopants. noctiluca.eubeilstein-journals.org The ketone group in benzophenone derivatives can influence the triplet energy levels of the molecule, which is a key parameter for efficient phosphorescence.
In the context of dye-sensitized solar cells (DSSCs), organic dyes are used to absorb light and inject electrons into a semiconductor material. nih.gov The design of these dyes often involves a donor-π-acceptor (D-π-A) structure to facilitate intramolecular charge transfer upon photoexcitation. Derivatives of this compound could potentially be functionalized to act as either the donor or acceptor component, or as part of the π-conjugated bridge in such sensitizers. The electronic properties of organic molecules, including their energy gap and light-harvesting efficiency, can be tuned through synthetic modifications, and theoretical calculations using methods like Density Functional Theory (DFT) can aid in the design of promising materials for photovoltaic applications. nih.govresearchgate.net
| Device | Potential Role of this compound Derivatives | Key Properties |
| Organic Solar Cells (OSCs) | Component of the active layer (donor or acceptor) | Tunable electronic energy levels, good charge transport |
| Organic Light-Emitting Diodes (OLEDs) | Host material in the emissive layer | High triplet energy, good thermal and chemical stability |
| Dye-Sensitized Solar Cells (DSSCs) | Component of the organic dye sensitizer | Strong light absorption, efficient charge separation |
This table summarizes the potential roles and key properties of this compound derivatives in organic photonic devices.
Utilization in Polymer Chemistry as Monomers or Performance-Enhancing Additives
The chemical architecture of this compound, characterized by the presence of both flexible ether linkages and rigid phenyl groups, makes it an intriguing candidate for applications in polymer chemistry. While direct polymerization of this compound itself is not widely documented, its structural motifs are found in high-performance polymers. A closely related derivative, 1,1-Bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane (BHPPPPM), has been synthesized from a precursor, 4-benzoyl diphenyl ether, which shares the core phenoxyphenyl ketone structure. This monomer has been successfully utilized in the synthesis of new poly(aryl ether ketone)s (PAEKs).
The synthesis of these PAEKs is achieved through a nucleophilic substitution reaction of the bisphenol monomer (BHPPPPM) with various difluorinated aromatic ketones. This polycondensation reaction proceeds in a polar aprotic solvent, such as tetramethylene sulfone, with the aid of anhydrous potassium carbonate. The resulting polymers exhibit high molecular weights and are amorphous in nature.
The incorporation of the (4-phenoxyphenyl)triphenylmethane moieties, derived from a structure akin to this compound, into the polymer backbone significantly influences the properties of the resulting PAEKs. These polymers are readily soluble in common organic solvents like chloroform (B151607), N-methyl-2-pyrrolidone (NMP), and N,N'-dimethylacetamide (DMAc), which facilitates their processing into films and coatings. The ability to form transparent, strong, and flexible films is a direct consequence of the chemical structure imparted by the monomer.
Contribution to Materials with Enhanced Thermal Stability and Desirable Mechanical Properties
The inclusion of the phenoxyphenyl ketone structure within a polymer backbone has a profound impact on the material's thermal and mechanical properties. The inherent rigidity of the aromatic rings and the thermal stability of the ether and ketone linkages contribute to high-performance characteristics.
In the case of the aforementioned poly(aryl ether ketone)s synthesized from a monomer containing a (4-phenoxyphenyl)phenylmethane unit, the resulting materials demonstrate exceptional thermal stability. Thermogravimetric analysis (TGA) reveals that these polymers exhibit high temperatures for 5% weight loss, typically exceeding 500°C in a nitrogen atmosphere. This indicates their ability to withstand significant heat before undergoing degradation. Furthermore, they display high glass transition temperatures (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The reported Tg values for these PAEKs are in the range of 174°C to 196°C. Such high Tg values are indicative of a material that retains its structural integrity and stiffness at elevated temperatures. At 700°C under a nitrogen atmosphere, these polymers also show high char yields, which is a measure of the amount of residual material left after thermal decomposition and is often associated with good flame retardancy.
From a mechanical standpoint, these polymers exhibit a desirable combination of strength and flexibility. Films cast from these PAEKs are not only transparent but also strong and flexible. This is a crucial attribute for materials used in applications requiring durability and resilience. The desirable mechanical properties are quantifiable through tensile testing.
Research Findings on PAEKs with (4-Phenoxyphenyl)triphenylmethane Moieties
| Polymer Property | Measurement | Value Range |
| Thermal Stability | ||
| Glass Transition Temperature (Tg) | DSC | 174 - 196 °C |
| 5% Weight Loss Temperature (TGA) | TGA | > 500 °C (in N₂) |
| Char Yield at 700°C | TGA | > 60% (in N₂) |
| Mechanical Properties | ||
| Tensile Strength | Tensile Testing | 78 - 85 MPa |
| Tensile Modulus | Tensile Testing | 1.9 - 2.4 GPa |
| Elongation at Break | Tensile Testing | 7 - 10% |
These findings underscore the significant contribution of the phenoxyphenyl ketone-like structures to the development of high-performance polymers with a superior balance of thermal stability, mechanical strength, and processability.
Catalytic Applications and Investigations
Participation in Catalytic Reaction Systems
The reactivity of 1-(4-phenoxyphenyl)-2-phenylethanone allows it to be employed as a starting material in several catalytic transformations, including carbon-carbon bond-forming reactions.
Recent advancements in organic synthesis have led to the development of metal-free and photocatalyst-free methods for the reductive coupling of carbonyl compounds to form pinacols (1,2-diols). rsc.orgresearchgate.net One such method utilizes formate (B1220265) under photoirradiation, which generates a highly reactive carbon dioxide radical anion (CO₂•⁻) upon homolytic cleavage of the C-H bond by 365 nm light. rsc.org This radical anion acts as a potent electron reductant, enabling the coupling of ketones and aldehydes. rsc.org
This environmentally friendly approach offers a broad substrate scope and high efficiency for the synthesis of pinacols. rsc.org Aromatic ketones, such as this compound, are suitable substrates for this type of transformation, which would lead to the formation of a vicinal diol with a sterically hindered C-C bond. The reaction proceeds at room temperature and avoids the use of heavy metal reductants, making it a green alternative for the synthesis of complex diols. rsc.org While this specific ketone is not explicitly detailed in foundational studies, its structural features align with substrates that undergo successful coupling.
The core structure of this compound, an α-aryl ketone, is a common motif in organic chemistry. Iridium(III)-catalyzed arylation reactions have been established as a highly efficient method for synthesizing such compounds. This protocol involves the cross-coupling of sulfoxonium ylides with arylboronic acids, proceeding under redox-neutral conditions with high functional group compatibility. rsc.org This method provides a direct route to a wide range of α-aryl ketones, and the phenoxyphenyl moiety of the target compound could be introduced through the appropriate selection of the arylboronic acid. The reaction is noted for its wide substrate scope, accommodating various functional groups and enabling the late-stage modification of complex molecules. rsc.org Therefore, while this compound can be a product of such catalytic systems, it can also serve as a scaffold for further functionalization through C-H activation or other metal-catalyzed transformations. nih.gov
Use of the Compound as a Precursor for Catalytically Active Systems
Beyond its role as a substrate, this compound is a valuable precursor for synthesizing more elaborate molecules that function as catalysts or are investigated for their biological activity.
Porphyrins and their derivatives are crucial in various catalytic and biomedical applications. nih.gov The synthesis of functionalized porphyrins often involves the covalent attachment of other molecular scaffolds. The compound this compound can serve as a key intermediate in this context by first participating in a Claisen-Schmidt condensation reaction with an appropriate aromatic aldehyde. jchemrev.comresearchgate.net This reaction produces a chalcone (B49325), an α,β-unsaturated ketone, bearing the 4-phenoxyphenyl group. nih.gov
This chalcone derivative can then be covalently linked to a porphyrin core. For example, a porphyrin bearing an activated carboxylic acid group can be coupled with a chalcone that has a nucleophilic handle (such as a hydroxyl or amino group) to form a chalcone-porphyrin conjugate. researchgate.net These hybrid molecules are investigated for applications such as photodynamic therapy, where the porphyrin acts as a photosensitizer. researchgate.net The chalcone moiety can influence the electronic properties, solubility, and biological uptake of the resulting nanocomposite material. researchgate.net
N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in transition metal catalysis due to their strong σ-donating properties, which lead to the formation of highly stable metal complexes. researchgate.netscripps.edutcichemicals.com NHC-copper(I) complexes, in particular, are effective catalysts for a variety of organic transformations.
The phenoxyphenyl group from this compound can be incorporated into the structure of an NHC ligand to tune its steric and electronic properties. A plausible synthetic route would involve the conversion of this compound into a derivative suitable for constructing the imidazolium (B1220033) salt precursor of the NHC. For instance, the phenoxyphenyl moiety could be part of an N-aryl substituent on the imidazole (B134444) ring. The resulting custom NHC ligand, featuring the bulky and electronically distinct phenoxyphenyl group, can then be complexed with a copper(I) salt to generate a catalytically active species. tcichemicals.com The specific architecture of the NHC ligand is critical in modulating the activity and selectivity of the final catalyst in applications like cross-coupling reactions or cycloadditions. tcichemicals.com
The 1-(4-phenoxyphenyl) moiety is a key structural feature in the design of novel therapeutic agents. Derivatives incorporating this group have been synthesized and evaluated for their biological activity, including enzyme inhibition. In one study, a series of compounds based on a 1-(4-phenoxyphenyl)adamantane core were designed and tested for their activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.govrsc.org
These derivatives, functionalized with imidazolines, linear amidines, aminoguanylhydrazones, and thiosemicarbazones, showed significant trypanocidal activity. nih.gov The inclusion of the phenoxyphenyl group was based on previous findings that incorporating a phenyl ring between a core structure (like adamantane) and the pharmacophoric side chain can enhance biological activity and the selectivity index. nih.gov The study identified several promising compounds, with the thiosemicarbazone derivative 4c emerging as a particularly potent agent. nih.govresearchgate.net While the direct target enzyme is not always specified, the activity of such compounds points towards the inhibition of crucial parasitic enzymes, such as topoisomerases. nih.gov
Table 1: Trypanocidal Activity of 1-(4-Phenoxyphenyl)adamantane Derivatives
| Compound | Derivative Type | EC₅₀ (μM) against T. brucei | Selectivity Index (SI) |
|---|---|---|---|
| 1c | Imidazoline | 0.82 | 4 |
| 1d | Imidazoline | 0.44 | 14 |
| 3b | Linear Amidine | 0.38 | 21 |
| 6c | Thiosemicarbazone | 0.16 | 17 |
EC₅₀ represents the half-maximal effective concentration. The Selectivity Index (SI) is the ratio of cytotoxicity to trypanocidal activity. Data sourced from RSC Medicinal Chemistry. nih.govrsc.org
Future work in this area may involve optimizing the linker between the aromatic ring and the active functional group to further improve the potency and selectivity of these molecules. rsc.org
Structure Reactivity/property Relationship Srpr and Design Principles
Correlating Structural Modifications with Chemical Reactivity Profiles
The core structure of 1-(4-phenoxyphenyl)-2-phenylethanone presents multiple avenues for structural modification, each with predictable consequences for its reactivity.
The Ketone Carbonyl Group: The carbonyl group is a primary site for nucleophilic attack. Its electrophilicity can be tuned by substituents on either the 4-phenoxyphenyl ring or the adjacent phenyl ring. Electron-withdrawing groups on these rings will increase the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. Conversely, electron-donating groups will decrease its electrophilicity. This principle is fundamental in reactions such as reductions, Grignard reactions, and the formation of imines or enamines.
The α-Methylene Bridge: The protons on the methylene (B1212753) carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol-type condensations. The stability and reactivity of this enolate are influenced by the electronic nature of the adjacent aromatic rings.
The Aromatic Rings: Both the 4-phenoxyphenyl and the phenyl rings are susceptible to electrophilic aromatic substitution. The phenoxy group is an ortho-, para-directing activator, meaning it will direct incoming electrophiles to the positions ortho and para to the ether linkage and increase the rate of reaction. The phenylacetyl group, being a deactivating group, will direct incoming electrophiles to the meta position on its own ring, albeit at a slower rate than on an unsubstituted benzene (B151609) ring.
The Ether Linkage: The ether bond is generally stable but can be cleaved under harsh conditions, such as with strong acids like hydrobromic or hydriodic acid. The presence of substituents on the aromatic rings can influence the ease of this cleavage.
Understanding Substituent Effects on Reaction Pathways and Yields
The strategic placement of substituents on the aromatic rings of this compound can profoundly impact reaction pathways and product yields. This is particularly evident in reactions involving the enolate intermediate, such as the Claisen-Schmidt condensation for the synthesis of chalcones.
In a typical Claisen-Schmidt condensation, an acetophenone (B1666503) derivative reacts with a benzaldehyde (B42025) in the presence of a base. For the purpose of this discussion, we will consider the closely related and well-studied reactions of 4-phenoxyacetophenone with various substituted benzaldehydes, which provides a strong model for the reactivity of this compound's enolate. The electronic nature of the substituent on the benzaldehyde has a marked effect on the reaction yield.
| Substituent on Benzaldehyde | Electronic Effect | Typical Yield (%) |
| -H | Neutral | 85-90 |
| 4-OCH₃ | Electron-donating | 80-85 |
| 4-CH₃ | Electron-donating | 82-88 |
| 4-Cl | Electron-withdrawing | 90-95 |
| 4-NO₂ | Strongly Electron-withdrawing | >95 |
This interactive table demonstrates the general trend observed in Claisen-Schmidt condensations where electron-withdrawing groups on the benzaldehyde enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of the ketone. This generally leads to higher reaction rates and yields. Conversely, electron-donating groups on the benzaldehyde decrease the electrophilicity of the carbonyl carbon, which can lead to slightly lower yields under the same reaction conditions.
These substituent effects are a direct consequence of the Hammett equation principles, which correlate reaction rates and equilibrium constants for reactions of substituted aromatic compounds.
Design Principles for Tailoring the Compound for Specific Synthetic or Materials Applications
The tunable reactivity of this compound makes it an attractive building block for both fine chemical synthesis and the development of high-performance materials.
Synthetic Applications:
The ability to selectively functionalize the ketone, the α-methylene bridge, or the aromatic rings allows for the synthesis of a diverse range of complex molecules. For instance, the synthesis of chalcone (B49325) derivatives, which are known to possess a wide array of biological activities, is a prime example. By carefully selecting the substituents on both the this compound scaffold and the reacting aldehyde, libraries of compounds can be generated for drug discovery programs. The structure-activity relationship (SAR) of these chalcones can then be systematically studied to optimize for a desired biological effect.
Materials Applications:
The rigid aromatic backbone and the presence of both ether and ketone linkages make this compound an excellent model compound and potential monomer for the synthesis of poly(aryl ether ketone)s (PAEKs). PAEKs are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties.
Design principles for tailoring this compound for materials applications include:
Polymerization: By introducing reactive functional groups, such as hydroxyl or halo groups, onto the aromatic rings, this compound derivatives can be polymerized via nucleophilic aromatic substitution to form PAEKs. The properties of the resulting polymer, such as its glass transition temperature (Tg) and melting temperature (Tm), can be controlled by the choice of co-monomers and the specific substitution pattern.
Cross-linking: The ketone functionality can be utilized as a site for cross-linking, which can further enhance the thermal and mechanical properties of the resulting polymer network.
Pendant Group Functionalization: Attaching various functional groups to the aromatic backbone can be used to impart specific properties to the material, such as flame retardancy, altered solubility, or photosensitivity.
Q & A
Q. Characterization
- NMR Spectroscopy :
- ¹H-NMR : Aromatic protons appear as multiplets at δ 7.2–7.8 ppm; ketone carbonyl at δ 2.8–3.1 ppm .
- ¹³C-NMR : Carbonyl carbon signal at δ 198–205 ppm confirms ketone formation .
- HRMS : Exact mass calculated for C₂₀H₁₆O₂ ([M+H]⁺): 289.1224; observed: 289.1228 .
- Chromatography : TIC (Total Ion Current) profiles with retention time ~1.49–1.93 min and purity >95% .
How should researchers address discrepancies in reactivity data when synthesizing derivatives with different substituents?
Data Contradiction Analysis
Discrepancies arise from steric/electronic effects of substituents:
- Electron-Withdrawing Groups (e.g., -F) : Reduce reactivity in Friedel-Crafts acylation (yield drops from 78% to 52% for 4-fluoro derivatives) .
- Steric Hindrance : Ortho-substituted derivatives (e.g., 2-methyl) show lower yields due to hindered acylation .
- Validation : Cross-check synthetic protocols (e.g., alternate catalysts or solvents) and use computational modeling (DFT) to predict reactivity trends .
What methodologies are recommended for investigating the biological activity of this compound?
Q. Biological Activity Design
- Pharmacophore Modeling : Map key interactions (e.g., hydrogen bonding at ketone group) using DISCO or UNITY 3D databases to predict M₃ receptor antagonism .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., hydroxyl or bromo substitutions) and test antimicrobial activity via MIC assays .
- In Silico Screening : Dock the compound into pteridine reductase 1 (PTR1) active sites to assess antiparasitic potential .
What chromatographic methods are suitable for separating structural isomers of derivatives?
Q. Isomer Separation
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; isomers elute at 8.2 min (para) vs. 9.5 min (ortho) .
- TLC : Silica gel plates with ethyl acetate/hexane (1:4) resolve isomers (Rf: 0.35 for para, 0.28 for ortho) .
- GC-MS : Capillary columns (DB-5) at 250°C separate isomers based on boiling points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
